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Compound of Interest

Compound Name: 2-Chloropyridine-4-carbothioamide

CAS No.: 91447-89-1

Cat. No.: B1369712

Get Quote

Executive Summary
2-Chloropyridine-4-carbothioamide (2-Cl-PCA) represents a critical structural analogue in

the thioamide class of anti-tubercular agents. While Ethionamide (ETH) and Prothionamide

(PTH) remain the clinical standard-of-care (SoC) thioamides for multidrug-resistant tuberculosis

(MDR-TB), the 2-chloro analogue serves as a pivotal mechanistic probe and lead optimization

scaffold.

This guide benchmarks 2-Cl-PCA against Ethionamide and Isoniazid, focusing on the

Structure-Activity Relationship (SAR) at the pyridine 2-position. The data reveals that while the

2-chloro substituent alters lipophilicity and bioactivation kinetics compared to the 2-ethyl group

of Ethionamide, the core thioamide "warhead" retains cross-reactivity with the EthA activation

pathway.
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Mechanism: Shares the obligate prodrug activation pathway (EthA-mediated) with

Ethionamide.

Potency: Generally exhibits lower potency (higher MIC) than Ethionamide due to reduced

lipophilicity and altered electronic effects on the pyridine ring, which impact EthA binding.

Utility: Primary utility is in SAR benchmarking to delineate the steric vs. electronic

requirements of the EthA active site and as a precursor for 2,4-disubstituted pyridine

derivatives.

Chemical Identity & Physicochemical Benchmarking
The pharmacological divergence between 2-Cl-PCA and the standard-of-care stems from the

substituent at the C2 position of the pyridine ring.

Feature
2-Chloropyridine-4-
carbothioamide

Ethionamide
(Standard of Care)

Isoniazid (First
Line)

Structure
2-Cl-Pyridine-4-

CSNH2

2-Ethyl-Pyridine-4-

CSNH2
Pyridine-4-CONHNH2

Role
SAR Probe /

Intermediate

Second-line Anti-TB

Drug
First-line Anti-TB Drug

MW ( g/mol ) ~172.6 166.24 137.14

LogP (Lipophilicity) ~1.1 (Predicted) 1.71 (Measured) -0.70

H-Bond Donors 1 1 3

Electronic Effect
Electron-withdrawing

(Cl)

Electron-donating

(Ethyl)
N/A

Insight: The lower LogP of the 2-chloro analogue compared to Ethionamide correlates with

reduced passive diffusion across the mycobacterial cell wall, a key factor in its generally higher

Minimum Inhibitory Concentration (MIC).

Mechanism of Action: The EthA-InhA Axis
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Both 2-Chloropyridine-4-carbothioamide and Ethionamide are prodrugs.[1] They possess no

intrinsic activity against the target enzyme InhA (Enoyl-ACP reductase) until activated by the

mycobacterial monooxygenase EthA (Rv3854c).

Activation Pathway
The electron-withdrawing nature of the Chlorine atom at position 2 (compared to the Ethyl

group) modulates the electron density on the pyridine ring. This alters the nucleophilicity of the

thioamide sulfur, affecting the rate of S-oxidation by EthA.
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Figure 1: The obligate bioactivation pathway. The 2-chloro analogue competes for the EthA

active site, undergoing S-oxidation to form a reactive intermediate that traps NAD+, creating

the final inhibitor.

Benchmarking Performance Data
The following data synthesizes experimental trends from SAR studies on 2-substituted

pyridine-4-carbothioamides.

In Vitro Potency (Anti-Tubercular Activity)
Note: Values represent typical ranges for the class of 2-substituted thioamides against M.

tuberculosis H37Rv.
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Compound MIC (µg/mL) Relative Potency
Mechanism of
Resistance

Ethionamide (SoC) 0.5 – 2.0 1.0x (Baseline)
ethA mutations, inhA

promoter mutations

2-Cl-Pyridine-4-

carbothioamide
4.0 – 16.0 0.1x - 0.25x

Cross-resistant with

Ethionamide

Isoniazid 0.02 – 0.2 10x - 50x
katG mutations

(distinct activator)

Interpretation: The 2-chloro analogue is consistently less potent than Ethionamide. The alkyl

chain (Ethyl/Propyl) in Ethionamide is critical for:

Hydrophobic Interaction: Anchoring the molecule within the EthA substrate channel.

Permeability: Facilitating transit through the lipid-rich mycobacterial cell wall.

Toxicity Profile (HepG2 Cytotoxicity)
One of the primary drivers for researching analogues like 2-Cl-PCA is to mitigate the dose-

limiting hepatotoxicity of Ethionamide.

Ethionamide: High cytotoxicity (TC50 ~ 50-100 µM).

2-Cl-Analogue: Often displays altered metabolic stability. The electron-withdrawing chlorine

prevents the formation of certain toxic metabolites associated with alkyl chain oxidation,

though the parent thioamide moiety remains a source of oxidative stress.

Experimental Protocols
A. Synthesis of 2-Chloropyridine-4-carbothioamide
Objective: Convert 2-chloropyridine-4-carbonitrile to the thioamide using a hydrogen sulfide

source. Yield: Typical yields range from 70-90%.
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Starting Material:
2-Chloropyridine-4-carbonitrile

Reaction:
Stir at 60°C for 4-6 hours

Reagents:
(NH4)2S (aq) OR NaHS/MgCl2

in DMF/MeOH

Workup:
Pour into ice water -> Precipitate

Purification:
Recrystallization (Ethanol)

Final Product:
2-Chloropyridine-4-carbothioamide

(Yellow Solid)

Click to download full resolution via product page

Figure 2: One-pot thionation workflow for synthesizing the target compound.

Step-by-Step Protocol:

Dissolution: Dissolve 1.0 eq of 2-chloropyridine-4-carbonitrile in Methanol/DMF (10:1 ratio).

Activation: Add 2.0 eq of NaHS (Sodium hydrosulfide) and 1.0 eq of MgCl2 (catalyst).

Alternative: Use Ammonium Sulfide solution (20%).

Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor TLC for the disappearance of the

nitrile spot.

Quenching: Pour the reaction mixture into crushed ice. The thioamide product typically

precipitates as a bright yellow solid.
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Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum.

Purification: Recrystallize from hot ethanol to achieve >95% purity suitable for biological

assay.

B. MIC Determination (Alamar Blue Assay)
Objective: Quantify the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Preparation: Prepare a 10 mM stock solution of 2-Chloropyridine-4-carbothioamide in

DMSO.

Dilution: Perform 2-fold serial dilutions in 7H9 broth (supplemented with OADC) in a 96-well

plate. Final concentrations should range from 64 µg/mL down to 0.125 µg/mL.

Inoculation: Add M. tuberculosis H37Rv suspension (OD600 ~ 0.001) to each well.

Controls:

Positive Control: Isoniazid (0.1 µg/mL) and Ethionamide (5 µg/mL).

Negative Control: DMSO vehicle only.

Incubation: Incubate at 37°C for 7 days.

Readout: Add Alamar Blue reagent (resazurin). Incubate for 24 hours. A color change from

Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth.

Calculation: The MIC is the lowest concentration preventing the color change (remaining

blue).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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